1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(6-amino-2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDWGOLBFUSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278404 | |
| Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98300-41-5 | |
| Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98300-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 6 Amino 2,3 Dimethoxyphenyl Ethan 1 One
Retrosynthetic Analysis for the Chemical Compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org For 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one, the primary disconnection points are the bonds connecting the functional groups to the aromatic ring.
A logical retrosynthetic strategy involves two key disconnections:
C-N Bond Disconnection: The amino group can be introduced in the final step of the synthesis. This leads to the precursor molecule, 1-(2,3-dimethoxy-6-nitrophenyl)ethanone. The transformation from a nitro group to an amino group is a common and well-established chemical reaction.
C-C Bond Disconnection: The acetyl group can be disconnected from the aromatic ring via a Friedel-Crafts acylation reaction. byjus.commasterorganicchemistry.com This points to 1,2,3-trimethoxy-4-nitrobenzene (B289192) or a related dimethoxynitrobenzene (B8025996) derivative as a potential starting material.
This analysis suggests a synthetic pathway that begins with a suitably substituted benzene (B151609) ring, followed by the introduction of the acetyl and nitro groups, and concludes with the reduction of the nitro group to the desired amine.
Development and Optimization of Synthetic Routes to this compound
The synthesis of this compound has been achieved through a multi-step process that relies on established chemical reactions. A key and documented method involves the catalytic hydrogenation of a nitro-substituted precursor.
A common synthetic route proceeds via the catalytic hydrogenation of 2,3-dimethoxy-6-nitroacetophenone. In a typical procedure, the nitro compound is dissolved in a suitable solvent, such as methanol (B129727), and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is often carried out in a Parr apparatus under hydrogen pressure and yields 6'-amino-2',3'-dimethoxyacetophenone in high purity.
Regioselective Functionalization Strategies
The specific substitution pattern of this compound, with substituents at the 1, 2, 3, and 6 positions of the benzene ring, necessitates careful control of regioselectivity during the synthesis of its precursors. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles during reactions like nitration and Friedel-Crafts acylation.
The synthesis of the key intermediate, 2,3-dimethoxy-6-nitroacetophenone, requires a regioselective approach. Starting from a less substituted precursor, such as 1,2-dimethoxybenzene, the introduction of the nitro and acetyl groups must be controlled to achieve the desired 1,2,3,6-substitution pattern. The methoxy (B1213986) groups are ortho-, para-directing activators, while the nitro and acetyl groups are meta-directing deactivators. The sequence of these reactions is therefore critical to ensure the correct placement of each functional group.
Green Chemistry Principles in Synthetic Route Design
While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its synthesis. One area of focus is the reduction of the nitro group. Traditional methods often use stoichiometric metal reductants, which can generate significant waste.
Greener alternatives for the reduction of nitroarenes to anilines are an active area of research. exlibrisgroup.comresearchgate.netpsu.eduuni-regensburg.detandfonline.com These methods include:
Catalytic Hydrogenation: The use of catalytic amounts of metals like palladium or platinum with molecular hydrogen is a more atom-economical approach than stoichiometric metal reductions.
Transfer Hydrogenation: This method uses a safe source of hydrogen, such as formic acid or isopropanol, in the presence of a catalyst.
Photocatalytic Reduction: Utilizing visible light and a photocatalyst can provide a more sustainable energy source for the reduction reaction. uni-regensburg.de
Applying these greener reduction methods to the synthesis of this compound could significantly improve the environmental profile of the process.
Derivatization Strategies of this compound
The presence of a primary amino group makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.
Modifications at the Amino Moiety for Novel Structures
The amino group of this compound can undergo a variety of chemical reactions to form new carbon-nitrogen bonds and construct novel ring systems. These reactions are valuable for the creation of libraries of compounds for various research applications.
Table 1: Examples of Derivatization Reactions at the Amino Moiety
| Reactant(s) | Resulting Heterocyclic System | Reference |
| Amidine Hydrochlorides | Quinazolines | organic-chemistry.org |
| 2-Aminobenzylamines and Aldehydes | Quinazolines | organic-chemistry.org |
| 2-Aminobenzamides and α-Keto Acids | Quinazolinones | organic-chemistry.org |
| Substituted Enamines, Orthoesters, and Ammonium Acetate | Pyrimidines | ijper.org |
| 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one and Arylidene Malononitriles | Pyrido[2,3-d]pyrimidines | nih.gov |
| 3-Formylchromones, Benzylamines, and 2-Aminophenols with 3-Oxobutanoates | Benzopyrido-1,3-oxazoles | rsc.org |
| N-propargyl-substituted norbornenecarboxamides | Isoindolo[2,1-a]quinazolinones | nih.gov |
| 2-aminobenzaldehydes and benzylamines | Quinazolines | organic-chemistry.org |
| 2-aminobenzophenones and benzylamines | Quinazolines | organic-chemistry.org |
| 2-aminobenzamides and amines | Quinazolinones | organic-chemistry.org |
Chemical Transformations of the Ethanone (B97240) Group
The ethanone group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including condensation reactions, oxidation, and reduction. These reactions allow for the modification of the acetyl moiety, leading to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and organic synthesis.
Condensation Reactions:
The active methylene (B1212753) group of the ethanone moiety can participate in condensation reactions with various electrophiles. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aldehyde in the presence of a base to form a chalcone (B49325). nih.govmasterorganicchemistry.com While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of acetophenones suggests its capability to undergo such transformations. For instance, the reaction with a suitable aromatic aldehyde would yield a chalcone derivative incorporating the 6-amino-2,3-dimethoxyphenyl scaffold.
Another important condensation reaction is the Mannich reaction, which involves the aminoalkylation of a carbon acid. In the context of this compound, the α-carbon of the ethanone group could react with formaldehyde (B43269) and a secondary amine to produce a Mannich base. nih.govorgsyn.org These β-amino ketones are valuable intermediates in organic synthesis.
The ethanone group can also be a precursor for the synthesis of heterocyclic compounds. For example, reactions with reagents like hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) can yield oximes. These transformations highlight the potential of the ethanone group as a key building block for constructing more complex molecular architectures.
Oxidation and Reduction:
The acetyl group can be oxidized or reduced to introduce different functionalities. Oxidation of the acetyl group can, in principle, lead to the corresponding α-keto acid or, under harsher conditions, cleavage of the acetyl group. Pathways for the degradation of related compounds to acetyl-CoA are known in biochemistry. youtube.comyoutube.comyoutube.com
Conversely, reduction of the carbonyl group can afford the corresponding secondary alcohol, 1-(6-amino-2,3-dimethoxyphenyl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be subjected to further reactions, such as esterification or etherification. Catalytic hydrogenation, a method used for the synthesis of the parent compound from its nitro precursor, could also potentially reduce the ketone functionality under specific conditions. chemicalbook.com
Table 1: Potential Chemical Transformations of the Ethanone Group
| Reaction Type | Reagents/Conditions | Potential Product |
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) | Chalcone derivative |
| Mannich Reaction | Formaldehyde, Secondary amine, Acid/Base catalyst | Mannich base (β-amino ketone) |
| Pyrazole Synthesis | Hydrazine or substituted hydrazine | Pyrazole derivative |
| Oxime Formation | Hydroxylamine | Oxime derivative |
| Reduction | NaBH₄ or LiAlH₄ | 1-(6-amino-2,3-dimethoxyphenyl)ethanol |
Aromatic Ring Functionalization and Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group and the two moderately activating methoxy groups. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.
The amino group is a powerful ortho-, para-director, while the methoxy groups are also ortho-, para-directing. chemicalbook.commsu.eduscispace.com In this specific molecule, the positions ortho and para to the amino group are positions 5 and 3 respectively. The positions ortho and para to the 2-methoxy group are positions 1 (substituted), 3, and 5. The positions ortho and para to the 3-methoxy group are positions 2 (substituted), 4, and 6 (substituted). The combined effect of these groups will strongly direct incoming electrophiles to the positions activated by multiple substituents, primarily the 5-position.
Halogenation, Nitration, and Sulfonation:
Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine) onto the aromatic ring can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst. However, due to the high activation of the ring by the amino group, the reaction might proceed even without a catalyst. The major product would be expected to be the 5-halo-substituted derivative.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. acs.org The strongly activating nature of the amino group makes the ring susceptible to nitration, and careful control of reaction conditions would be necessary to avoid polysubstitution or oxidation. The primary product is anticipated to be the 5-nitro derivative. Studies on the nitration of analogous compounds like 2',5'-dimethoxyacetophenone (B1329382) have been reported. acs.org
Sulfonation: Sulfonation can be achieved by treatment with fuming sulfuric acid. The sulfonic acid group would also be directed to the most activated position on the ring.
Other Aromatic Ring Transformations:
The amino group on the aromatic ring can also be a site for various chemical transformations. For example, it can be diazotized and subsequently replaced by a wide range of functional groups via Sandmeyer or related reactions. This would provide access to a plethora of derivatives that are not directly accessible through electrophilic substitution.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product |
| Bromination | Br₂ | 1-(6-Amino-5-bromo-2,3-dimethoxyphenyl)ethan-1-one |
| Nitration | HNO₃/H₂SO₄ | 1-(6-Amino-2,3-dimethoxy-5-nitrophenyl)ethan-1-one |
| Sulfonation | SO₃/H₂SO₄ | 4-Acetyl-5-amino-2,3-dimethoxybenzenesulfonic acid |
Mechanistic Studies of Reaction Pathways for this compound Synthesis and Derivatization
Synthesis Mechanism:
The most direct documented synthesis of this compound involves the catalytic hydrogenation of 1-(2,3-dimethoxy-6-nitrophenyl)ethanone. chemicalbook.com This reaction proceeds via a well-established mechanism for the reduction of aromatic nitro compounds. The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds.
The precursor, 1-(2,3-dimethoxy-6-nitrophenyl)ethanone, can be synthesized through various methods, including the Friedel-Crafts acylation of 1,2-dimethoxy-3-nitrobenzene. The mechanism of the Friedel-Crafts acylation involves the generation of an acylium ion electrophile from an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. byjus.com This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction. masterorganicchemistry.combyjus.comsavemyexams.com The regioselectivity of this acylation would be governed by the directing effects of the existing substituents on the benzene ring.
Derivatization Mechanisms:
The mechanisms of the derivatization reactions of this compound are characteristic of the functional groups involved.
Ethanone Group Reactions: The Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the conjugated enone system of the chalcone. nih.gov The Mannich reaction involves the formation of an iminium ion from formaldehyde and a secondary amine, which then acts as the electrophile and is attacked by the enol or enolate of the acetophenone. nih.govorgsyn.org
Aromatic Ring Substitutions: The mechanism of electrophilic aromatic substitution on the benzene ring follows the general pathway of initial attack by the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.comsavemyexams.com The stability of this intermediate is enhanced by the electron-donating amino and methoxy groups, particularly when the positive charge can be delocalized onto the nitrogen or oxygen atoms. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring. The strong activating and ortho-, para-directing nature of the amino and methoxy groups significantly lowers the activation energy for substitution at the ortho and para positions relative to the meta position. chemicalbook.commsu.eduscispace.com
Advanced Spectroscopic Techniques for Structural Elucidation and Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one is expected to show distinct signals corresponding to each unique proton environment.
Aromatic Protons: The two protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.0-7.5 ppm). The coupling between these adjacent protons would result in a characteristic splitting pattern.
Amino Group Protons: The protons of the primary amine (-NH₂) group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Methoxy (B1213986) Group Protons: The two methoxy groups (-OCH₃) at positions 2 and 3 are chemically non-equivalent and are therefore expected to produce two separate singlets, likely in the range of δ 3.7-4.0 ppm.
Acetyl Group Protons: The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet, typically in the upfield region around δ 2.5 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Carbonyl Carbon: The carbon of the ketone group (C=O) is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the δ 195-205 ppm region.
Aromatic Carbons: The six carbons of the benzene ring will produce six distinct signals. The carbons bearing the amino and acetyl substituents, as well as the two carbons bonded to the methoxy groups, will have characteristic chemical shifts influenced by the electron-donating or -withdrawing nature of these groups.
Methoxy Carbons: The two methoxy group carbons are expected to have signals in the δ 55-65 ppm range.
Acetyl Carbon: The methyl carbon of the acetyl group will be found in the upfield region of the spectrum, typically around δ 25-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -COCH₃ | ~ 2.5 (s, 3H) | ~ 25-30 |
| Ar-H | ~ 6.0-7.5 (d, 2H) | ~ 100-155 (6 signals) |
| -NH₂ | Variable (br s, 2H) | N/A |
| 2-OCH₃ | ~ 3.7-4.0 (s, 3H) | ~ 55-65 |
| 3-OCH₃ | ~ 3.7-4.0 (s, 3H) | ~ 55-65 |
| C=O | N/A | ~ 195-205 |
Note: These are predicted values based on general spectroscopic principles and data for similar compounds. Actual experimental values may vary.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the signals from one-dimensional NMR and to understand the complete molecular topology, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. A key expected correlation would be between the two aromatic protons, confirming their neighboring positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the acetyl protons to the acetyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range connectivity (typically 2-3 bonds). Key expected correlations would include the protons of the methoxy groups with their attached aromatic carbons, and the acetyl protons with the carbonyl carbon and the adjacent aromatic carbon. These correlations are crucial for confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be particularly useful in confirming the relative positions of the substituents on the aromatic ring. For instance, a NOESY correlation between the protons of the 2-methoxy group and the adjacent aromatic proton would provide strong evidence for their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₀H₁₃NO₃), HRMS would be used to confirm its elemental composition. The experimentally measured mass should correspond closely to the calculated exact mass of the molecular ion ([M]+) or a protonated ([M+H]+) or other adduct ion, providing strong evidence for the correct molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would be expected:
Loss of a methyl group: A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion with a mass 15 units less than the parent ion.
Loss of an acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43) or the loss of an acetyl radical.
Cleavage related to the amino group: Fragmentation pathways involving the amino group are also possible.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Formula | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.0974 | Protonated molecular ion |
| [M-CH₃]⁺ | C₉H₁₀NO₃⁺ | 180.0661 | Loss of a methyl radical from a methoxy group |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 | Acetyl cation |
Note: The m/z values are calculated for the most abundant isotopes and represent expected major fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a characteristic fingerprint of the molecule.
The spectrum of this compound would be expected to display several characteristic bands:
N-H Vibrations: The amino group (-NH₂) should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.
C=O Stretching: A strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the ketone is expected in the range of 1650-1680 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the methoxy groups would likely produce strong bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.
Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium |
| Ketone (C=O) | C=O Stretch | 1650-1680 | Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Strong |
| Methoxy (C-O) | C-O Stretch | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be rich with information regarding its conjugation system. The spectrum arises from the absorption of ultraviolet or visible light, which excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).
The key chromophores in this compound are the substituted benzene ring and the acetyl group. The electronic transitions are influenced by the interplay of these groups. The amino (-NH2) and dimethoxy (-OCH3) groups are strong auxochromes, which are electron-donating groups that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect). The acetyl group (-COCH3) is an electron-withdrawing group and also contributes to the electronic structure.
General studies on substituted acetophenones indicate that they typically exhibit characteristic absorption bands. aip.orgmun.ca For instance, transitions such as the n→π* transition of the carbonyl group and the π→π* transitions of the benzene ring are expected. The presence of the amino and methoxy groups in conjugation with the carbonyl group would likely lead to a significant intramolecular charge-transfer (ICT) band.
Expected UV-Vis Spectral Data (Theoretical)
| Transition Type | Expected Wavelength Range (nm) | Notes |
| n→π* (Carbonyl) | 300 - 350 | This transition is typically weak. |
| π→π* (Benzene E2-band) | 220 - 270 | This transition is usually strong. |
| π→π* (Benzene B-band) | 270 - 320 | This transition is of moderate intensity and can show fine structure. |
| Intramolecular Charge Transfer (ICT) | > 300 | A strong band resulting from the electron-donating amino and methoxy groups in conjugation with the electron-withdrawing acetyl group. The position would be sensitive to solvent polarity. |
Note: This table is based on theoretical principles and data from analogous compounds. Specific experimental values for this compound are not currently available in the cited literature.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Despite searches of crystallographic databases, no published crystal structure for this compound has been found. The following sections describe the type of information that would be obtained from such an analysis.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the methoxy groups (-OCH3) can act as hydrogen bond acceptors.
These hydrogen bonds would play a crucial role in the formation of a stable, three-dimensional crystal lattice. The analysis would reveal the specific hydrogen bonding network, including the distances and angles of these bonds. Other non-covalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces, would also be elucidated, providing a complete picture of the solid-state architecture.
Hypothetical Crystallographic Data Table
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Molecules per Unit Cell (Z) | e.g., 2, 4 |
| Hydrogen Bond (D-H···A) | Donor (D), Hydrogen (H), Acceptor (A) |
| H-Bond Distance (Å) | e.g., N-H···O=C |
| H-Bond Angle (°) | e.g., N-H···O |
Note: This table represents the type of data that would be generated from an X-ray crystallographic study. No experimental data for this compound is available in the searched literature.
The single crystal X-ray structure would reveal the preferred conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group. This torsion angle is influenced by the steric hindrance imposed by the ortho-substituents (the amino and methoxy groups).
In many substituted acetophenones, steric effects can cause the acetyl group to be twisted out of the plane of the benzene ring to relieve strain. cdnsciencepub.com The X-ray data would provide the precise value of this torsion angle. Furthermore, the orientation of the methoxy groups relative to the benzene ring would also be determined, which is important for understanding their electronic influence on the aromatic system. This conformational information is critical for correlating the solid-state structure with its potential biological activity and other chemical properties.
Computational Chemistry and Theoretical Investigations of 1 6 Amino 2,3 Dimethoxyphenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, properties, and chemical reactivity. mdpi.com
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the properties of molecules like 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one. DFT focuses on the electron density, ρ(r), as the fundamental property, which simplifies the calculation compared to wave-function-based methods. nih.govresearchgate.net
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and kinetic stability. aimspress.comirjweb.com A smaller gap suggests higher reactivity.
For this compound, the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups are expected to increase the energy of the HOMO, while the electron-withdrawing acetyl (-COCH3) group would lower the energy of the LUMO. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely quantify these energies. irjweb.com
Furthermore, DFT allows for the mapping of electron density and the molecular electrostatic potential (MEP). The MEP map would visually identify the electron-rich regions (potential sites for electrophilic attack), likely around the oxygen and nitrogen atoms, and electron-poor regions (potential sites for nucleophilic attack). aimspress.com
Table 4.1.1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These values are hypothetical examples of data that would be generated by a DFT study.)
| Parameter | Illustrative Value | Description |
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment (μ) | 3.5 D | Measure of the molecule's overall polarity |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach that solves the electronic Schrödinger equation through a self-consistent field (SCF) procedure to determine the molecule's wave function and energy. mdpi.comaustinpublishinggroup.com
For this compound, an ab initio geometry optimization would be performed to find the lowest energy arrangement of its atoms in three-dimensional space—its ground state geometry. asianpubs.org This process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. asianpubs.org Such calculations, often performed with basis sets like cc-pVTZ or 6-311G(d,p), provide a precise and detailed 3D structure. mdpi.comnih.gov The resulting optimized geometry is crucial for all other computational studies, including the prediction of spectroscopic parameters and molecular dynamics simulations.
Table 4.1.2: Illustrative Optimized Geometrical Parameters for this compound from an Ab Initio Calculation (Note: These are hypothetical examples of data that would be generated from a geometry optimization.)
| Parameter | Atoms Involved | Illustrative Value |
| Bond Length | C(aromatic)-N(amino) | 1.38 Å |
| Bond Length | C(aromatic)-C(acetyl) | 1.51 Å |
| Bond Angle | C-N-H | 118.5° |
| Dihedral Angle | C(ar)-C(ar)-C(acetyl)=O | 25.0° |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. chemrxiv.org By integrating Newton's equations of motion, MD simulations can explore the conformational space of flexible molecules like this compound. rsc.orgacademie-sciences.fr
Table 4.2: Key Dihedral Angles for Conformational Analysis of this compound in MD Simulations (Note: This table identifies the key rotational bonds that would be the focus of an MD study.)
| Dihedral Angle | Defining Atoms | Description of Motion |
| τ1 | C1-C6-N-H | Rotation of the amino group |
| τ2 | C1-C2-O-CH3 | Rotation of the C2-methoxy group |
| τ3 | C2-C3-O-CH3 | Rotation of the C3-methoxy group |
| τ4 | C6-C1-C(acetyl)-O | Rotation of the acetyl group relative to the ring |
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structural elucidation. substack.com After obtaining the optimized ground-state geometry from DFT or ab initio calculations, further computations can be performed to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Predicted IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific motion of the atoms (e.g., N-H stretching, C=O stretching), and its intensity can also be estimated. substack.commoorparkcollege.edu Comparing a predicted IR spectrum with an experimental one is an excellent way to confirm a molecule's identity.
Similarly, NMR chemical shifts (1H and 13C) can be calculated. libretexts.org These calculations determine the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Predicted NMR data can help assign peaks in an experimental spectrum and verify the proposed structure.
Table 4.3: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are illustrative examples of data generated from spectroscopic calculations.)
| Spectroscopy Type | Parameter | Illustrative Predicted Value | Corresponding Functional Group |
| IR | Vibrational Frequency | 3450, 3350 cm-1 | N-H stretch (amino) |
| IR | Vibrational Frequency | 1665 cm-1 | C=O stretch (acetyl) |
| 1H NMR | Chemical Shift | 6.5 ppm | Aromatic-H |
| 1H NMR | Chemical Shift | 4.5 ppm | -NH2 |
| 13C NMR | Chemical Shift | 198 ppm | C=O (acetyl) |
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. fiveable.me For any reaction involving this compound, such as electrophilic aromatic substitution or reactions involving the amine or ketone functionalities, computational methods can map out the entire reaction coordinate. beilstein-journals.orgresearchgate.netrsc.org
This is achieved by locating the transition state (TS) for each elementary step. wikipedia.org The transition state is the highest energy structure along the reaction path, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. libretexts.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. acs.org Methods like the nudged elastic band (NEB) or eigenvector-following algorithms are used to find these elusive transition state structures. researchgate.net This allows chemists to predict which reaction pathways are kinetically feasible and to understand the origins of selectivity. nih.gov
Table 4.4: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This table provides a hypothetical energy profile for a reaction, such as nitration.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | Energy barrier to form intermediate | +15.2 |
| Intermediate | Sigma complex | +5.8 |
| Transition State 2 (TS2) | Energy barrier to form product | +8.1 |
| Products | Final products | -10.5 |
Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors and Theoretical Interactions
In medicinal chemistry, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds into effective drugs. collaborativedrug.comsumathipublications.com These studies explore how systematic changes in a molecule's structure affect its biological activity. pharmacologymentor.com this compound could serve as a scaffold for such a study.
A QSAR investigation would begin by calculating a wide range of molecular descriptors for a series of analogs. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. They can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). sumathipublications.compharmacologymentor.com
A mathematical model is then built to correlate these descriptors with experimentally measured biological activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the drug design process toward more potent and selective molecules. digitellinc.com
Table 4.5: Selected Molecular Descriptors for a Hypothetical SAR Study of this compound (Note: This table lists key descriptors that would be calculated in a QSAR study.)
| Descriptor | Illustrative Value | Description |
| Molecular Weight (MW) | 195.21 g/mol | Size of the molecule |
| LogP (Octanol/Water) | 1.85 | Lipophilicity or hydrophobicity |
| Topological Polar Surface Area (TPSA) | 78.5 Å2 | Indicator of membrane permeability |
| Number of H-bond Donors | 1 (the -NH2 group) | Potential for hydrogen bonding |
| Number of H-bond Acceptors | 4 (N and 3xO atoms) | Potential for hydrogen bonding |
| Number of Rotatable Bonds | 4 | Molecular flexibility |
Mechanistic Exploration of Biological Interactions in in Vitro and Preclinical Models
Identification of Molecular Targets and Binding Affinity Studies (In Vitro)
The initial phase of characterizing a novel compound involves identifying its molecular binding partners and quantifying the affinity of these interactions. This process is fundamental to understanding its pharmacological potential.
Enzyme Inhibition Assays
Currently, there is a lack of publicly available, peer-reviewed scientific literature detailing specific enzyme inhibition assays conducted with 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one. Therefore, no data on its inhibitory constants (K_i) or IC50 values against specific enzymes can be presented at this time. Further research is required to screen this compound against a panel of relevant enzymes to determine its inhibitory profile.
Receptor Binding Profiling
Comprehensive receptor binding profiling for this compound is not yet available in the scientific domain. Such studies are crucial for determining the compound's selectivity and potential for off-target effects. Future research should involve screening against a broad range of receptors to identify any significant binding affinities.
Elucidation of Cellular Pathway Modulation (In Vitro Cell-Based Systems)
Understanding how a compound affects cellular functions is key to predicting its physiological effects. This involves studying its impact on gene and protein expression, as well as on fundamental cellular processes like apoptosis and the cell cycle.
Gene and Protein Expression Profiling in Relevant Cell Lines
As of the current date, no studies have been published that detail the effects of this compound on global gene or protein expression in any cell line. Techniques such as microarray analysis or RNA-sequencing would be invaluable in identifying the cellular pathways modulated by this compound.
Apoptosis and Cell Cycle Modulation Mechanisms
There is currently no available data from studies investigating the impact of this compound on apoptosis or cell cycle progression. Future in vitro studies using techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining for apoptosis and cell cycle analysis using DNA content stains are necessary to determine if this compound has pro-apoptotic or cell cycle-disrupting activities.
Advanced Analytical Methodologies for Detection, Purification, and Quantification
Chromatographic Separations for Purity Analysis and Isolation
Chromatography is the cornerstone of purity assessment and preparative isolation in chemical synthesis. The choice of technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, such as purity profiling or bulk purification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one. Due to the compound's aromatic structure and polar functional groups (amino and methoxy), reversed-phase (RP) HPLC is the most common approach.
Method development focuses on optimizing the separation of the main compound from potential impurities, such as starting materials (e.g., 2,3-dimethoxy-6-nitroacetophenone), byproducts, or degradation products. chemicalbook.com A typical method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.comsielc.com The inclusion of a small amount of acid (e.g., formic acid or phosphoric acid) in the mobile phase is crucial for achieving sharp, symmetrical peaks by ensuring the consistent protonation of the basic amino group. sielc.com Detection is commonly performed using a UV detector, leveraging the compound's strong chromophores. Validation of the HPLC method ensures its reliability by assessing parameters like linearity, accuracy, precision, and specificity. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides hydrophobic retention mechanism suitable for aromatic compounds. mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. |
| Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses silanol (B1196071) interactions and ensures consistent ionization of the amine, improving peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Detects aromatic compounds with high sensitivity. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of a polar primary amino group, which can lead to poor peak shape and column adsorption. bre.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.
The primary amino group is the main target for derivatization. Common reactions include acylation or silylation. For instance, reacting the compound with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can yield derivatives with improved chromatographic properties. nih.gov Another approach involves derivatization with alkyl chloroformates to form corresponding carbamates. nih.gov The resulting volatile derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov
Table 2: Potential Derivatization Strategies for GC Analysis
| Derivatization Reagent | Derivative Formed | Rationale |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl derivative | Increases volatility and thermal stability; suitable for electron capture detection. sigmaaldrich.com |
| Alkyl Chloroformates | N-Alkoxycarbonyl derivative | A simple, one-step reaction in an aqueous medium that yields stable derivatives. nih.gov |
| BSTFA / TMCS | N-Trimethylsilyl (TMS) derivative | Masks the polar N-H bond, reducing adsorption and improving peak shape. nih.gov |
The structure of this compound is achiral, meaning it does not exist as enantiomers and therefore does not require chiral separation. However, if chiral analogues or impurities were present in a sample, Supercritical Fluid Chromatography (SFC) would be a highly effective technique for their separation. selvita.com
SFC is recognized for its advantages over traditional normal-phase HPLC, including faster analysis times, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comyoutube.com The technique primarily uses supercritical CO2 as the mobile phase, modified with a small amount of an organic co-solvent such as methanol or ethanol. chromatographyonline.com Chiral recognition is achieved using chiral stationary phases (CSPs). For a compound containing a primary amino group, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and crown ether-based CSPs are particularly effective. chromatographyonline.comcolumnex.com The selection of the appropriate CSP and modifier is typically determined through a screening process to achieve the best enantiomeric resolution. nih.gov
Electrophoretic Techniques for Compound Purity and Characterization
Capillary Electrophoresis (CE) offers an alternative and often orthogonal approach to HPLC for purity assessment. researchgate.net The most common mode, Capillary Zone Electrophoresis (CZE), separates ionized species based on their charge-to-size ratio under the influence of an electric field.
For the analysis of this compound, a low-pH background electrolyte (BGE), such as a phosphate (B84403) or formate (B1220265) buffer, is used. nih.govkapillarelektrophorese.eu The acidic environment ensures the primary amine is fully protonated, imparting a positive charge on the molecule and enabling its migration in the electric field. CZE can provide very high separation efficiencies, making it excellent for resolving closely related impurities. Detection is typically performed by UV-Vis spectrophotometry or, for higher sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS). researchgate.netnih.gov
Table 3: General CZE Method for Aromatic Amine Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) | Provides the channel for electrophoretic separation. kapillarelektrophorese.eu |
| Background Electrolyte | 25-50 mM Phosphate or Formate Buffer | Maintains a constant pH and provides conductivity. |
| pH | 2.5 - 4.5 | Ensures the analyte is fully protonated (cationic). nih.govkapillarelektrophorese.eu |
| Separation Voltage | 15-25 kV | Drives the electrophoretic separation. |
| Detection | Direct UV (e.g., 215 nm) or CE-MS | Quantifies or identifies the separated components. researchgate.netnih.gov |
Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry or NMR, are indispensable for the comprehensive characterization of chemical compounds and their impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for modern analysis. It combines the high-resolution separation of HPLC with the sensitivity and specificity of mass spectrometry. For this compound, LC-MS operating with an electrospray ionization (ESI) source in positive ion mode would readily detect the protonated molecular ion [M+H]+. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation through fragmentation analysis and allows for highly sensitive and selective quantification via Multiple Reaction Monitoring (MRM). nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds or, in this case, volatile derivatives. After derivatization to enhance volatility, GC-MS provides separation based on boiling point and polarity, while the mass spectrometer generates a mass spectrum for each eluting peak. researchgate.net This spectrum serves as a chemical fingerprint that can be used to identify the parent compound and any related impurities by comparing it to spectral libraries or through detailed interpretation. sfasu.edu
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for unambiguous structure elucidation of unknown impurities. The HPLC system separates the components of a mixture, which are then directed into the flow cell of an NMR spectrometer. This allows for the acquisition of high-quality NMR spectra (e.g., ¹H and ¹³C NMR) for each separated peak, providing definitive structural information without the need to isolate each impurity individually. researchgate.net
Table 4: Comparison of Hyphenated Techniques for Analysis
| Technique | Separation Principle | Information Provided | Primary Application |
|---|---|---|---|
| LC-MS | Liquid-phase partitioning | Molecular weight, fragmentation patterns, quantitative data. nih.gov | Purity analysis, impurity identification, and quantification. |
| GC-MS | Gas-phase partitioning (of derivatives) | Elution profile, fragmentation patterns for structural ID. researchgate.net | Identification of volatile impurities or analysis via derivatization. |
| LC-NMR | Liquid-phase partitioning | Unambiguous molecular structure of separated compounds. | Definitive identification of unknown impurities and degradation products. |
Quantitative Analytical Method Development (Excluding Clinical Samples)
Developing a robust quantitative method is essential for determining the precise amount of this compound in a given sample, such as a reaction mixture or a final product formulation. HPLC with UV detection is a common and reliable technique for this purpose.
The development process involves creating a method that is selective for the analyte and then validating it according to established guidelines. The validation process confirms that the method is fit for its intended purpose by evaluating several key performance characteristics. nih.gov A calibration curve is generated using certified reference standards of known concentrations to establish a linear relationship between detector response and concentration. The concentration of the analyte in unknown samples is then determined from this curve. The method must demonstrate high accuracy (closeness to the true value) and precision (reproducibility of results). nih.govnih.gov
Table 5: Key Validation Parameters for a Quantitative HPLC-UV Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No interfering peaks at the analyte's retention time. |
| Linearity | Proportionality of detector response to analyte concentration over a given range. | Correlation coefficient (r²) > 0.999. nih.gov |
| Accuracy | Closeness of the measured value to the true value, often assessed by spike recovery. | 90-110% recovery. nih.govnih.gov |
| Precision (Repeatability & Intermediate) | Agreement between a series of measurements from the same sample. | Relative Standard Deviation (RSD) < 5-10%. nih.govnih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio of 10:1. |
Spectrophotometric and Spectrofluorometric Assays
Spectrophotometric and spectrofluorometric methods offer sensitive and often straightforward approaches for the quantification of aromatic compounds. The presence of the amino group and the substituted phenyl ring in "this compound" suggests that it will exhibit characteristic absorption and emission spectra.
Spectrophotometric Analysis:
UV-Visible spectrophotometry is a versatile technique for the quantitative analysis of compounds containing chromophores. The aromatic ring and the carbonyl group in the target molecule are expected to result in distinct absorption bands in the UV region. The analysis of related compounds, such as aminophenol isomers and p-aminoacetophenone, provides a basis for developing a spectrophotometric method. nih.govresearchgate.net For instance, a method for determining aminophenol isomers involves their reaction with a coloring reagent to produce a product with maximum absorption at specific wavelengths. researchgate.net A similar derivatization approach or direct measurement could be employed for "this compound".
Derivative spectrophotometry can be a powerful tool to enhance the resolution of overlapping spectra, which might be beneficial if the compound is present in a complex matrix. youtube.comorientjchem.org This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help in resolving overlapping peaks and improving quantification accuracy. orientjchem.orgyoutube.com
Hypothetical Spectrophotometric Parameters:
| Parameter | Exemplary Value | Rationale/Reference |
| Solvent | Methanol or Ethanol | Common solvents for UV-Vis analysis of organic compounds. |
| Expected λmax (nm) | 240-260 and 300-340 | Based on the UV spectra of substituted acetophenones and dimethoxybenzene derivatives. researchgate.net |
| Derivatizing Agent | 1,2-Naphthoquinone-4-sulphonate (NQS) | Used for the determination of aminophenol isomers. researchgate.net |
| Detection Wavelength (Post-derivatization) | 450-550 nm | Typical range for colored products formed from aromatic amines. researchgate.net |
Spectrofluorometric Analysis:
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorption spectroscopy for certain compounds. The presence of the aminophenol-like moiety in "this compound" suggests that it may be naturally fluorescent or can be derivatized to produce a fluorescent product. The study of p-aminophenol and its derivatives has shown that these compounds can be determined at trace levels using spectrofluorometry. nih.gov Schiff base derivatives of 2-aminophenol (B121084) have also been shown to exhibit significant fluorescence. nih.gov
Hypothetical Spectrofluorometric Parameters:
| Parameter | Exemplary Value | Rationale/Reference |
| Solvent | Methanol | Demonstrated as a suitable solvent for the spectrofluorometric determination of p-aminophenol. nih.gov |
| Excitation Wavelength (nm) | 290 - 320 | Based on the properties of related aminophenol derivatives. nih.gov |
| Emission Wavelength (nm) | 350 - 450 | A common emission range for aminophenol-type structures. nih.gov |
| Derivatizing Agent for Enhanced Fluorescence | Fluorescamine or o-Phthalaldehyde (OPA) | Common reagents for derivatizing primary amines to yield highly fluorescent products. |
Electrochemical Methods
Electrochemical techniques provide a sensitive and selective platform for the analysis of electroactive compounds. The amino group and the aromatic system in "this compound" make it a suitable candidate for electrochemical detection, particularly through oxidative methods.
Voltammetric Techniques:
Cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are powerful electrochemical techniques for studying and quantifying electroactive species. The electrochemical oxidation of aminophenols and related compounds has been well-documented. nih.gov Similarly, the electrochemical behavior of substituted acetophenones has been investigated, showing oxidation peaks at specific potentials. researchgate.net
The oxidation of "this compound" would likely involve the amino group and the electron-rich dimethoxyphenyl ring. The electrochemical response will be dependent on the pH of the supporting electrolyte and the electrode material used. Modified electrodes, such as those fabricated with carbon paste, glassy carbon, or nanoparticles, can be employed to enhance the sensitivity and selectivity of the determination. mdpi.comnih.gov For instance, a poly(methionine) modified carbon paste electrode has been used for the simultaneous detection of dopamine (B1211576) and uric acid, demonstrating the potential of modified electrodes for analyzing compounds with amino groups. mdpi.com
Hypothetical Electrochemical Parameters:
| Parameter | Exemplary Value/Technique | Rationale/Reference |
| Technique | Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) | High sensitivity and good resolution for quantitative analysis. nih.gov |
| Working Electrode | Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE) | Commonly used electrodes for the analysis of organic compounds. researchgate.netmdpi.com |
| Supporting Electrolyte | Phosphate Buffer Solution (PBS) | Provides a stable pH environment for electrochemical analysis. nih.gov |
| pH | 6.0 - 8.0 | The electrochemical behavior of amines is often pH-dependent. nih.gov |
| Potential Range (V vs. Ag/AgCl) | +0.2 to +1.2 | Typical range for the oxidation of aminophenolic compounds. nih.gov |
| Expected Oxidation Peak Potential (V) | +0.6 to +0.9 | Based on the oxidation of related amino and phenolic compounds. nih.gov |
It is important to note that the development of robust and validated analytical methods for "this compound" would require empirical studies to determine the optimal experimental conditions for each of these techniques. The information presented here serves as a scientifically-grounded starting point for such investigations.
Future Research Directions and Emerging Applications of 1 6 Amino 2,3 Dimethoxyphenyl Ethan 1 One
Exploration of Novel Synthetic Methodologies Incorporating Sustainable Practices
The conventional synthesis of 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one often involves the catalytic hydrogenation of its nitro precursor, 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone, using a palladium-on-carbon (Pd/C) catalyst in an organic solvent like methanol (B129727), a method known for its high yield of approximately 95%. chemicalbook.com While effective, future research will likely focus on aligning this synthesis with the principles of green chemistry.
Key areas for sustainable innovation include:
Eco-friendly Solvents: Replacing traditional organic solvents with greener alternatives such as water or ethanol-water mixtures can significantly reduce the environmental impact. ckthakurcollege.net The use of water as a solvent is not only cost-effective and non-toxic but can also enhance reaction rates. ckthakurcollege.net
Heterogeneous Catalysis: Developing and employing reusable, heterogeneous catalysts can streamline the purification process and minimize waste. Nanoparticle catalysts, for instance, have demonstrated high efficacy in related organic syntheses. ckthakurcollege.net
Energy Efficiency: The adoption of microwave-assisted synthesis could dramatically shorten reaction times compared to conventional heating methods, thereby reducing energy consumption. beilstein-journals.org
| Synthetic Parameter | Traditional Method | Potential Sustainable Alternative | Advantage of Alternative |
|---|---|---|---|
| Solvent | Methanol | Aqueous media (e.g., Water, Ethanol:Water) | Reduced toxicity, cost-effective, non-flammable ckthakurcollege.net |
| Catalyst | 10% Pd/C | Reusable heterogeneous nanocatalysts (e.g., CoCeO2) | High efficiency, reusability, simple workup ckthakurcollege.net |
| Energy Source | Conventional heating | Microwave irradiation | Shorter reaction times, increased energy efficiency beilstein-journals.org |
Development of Advanced Computational Models for Predictive Research and De Novo Design
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound and guiding the design of new derivatives. Techniques such as Density Functional Theory (DFT) can be employed to systematically examine electronic and structural properties. researchgate.net These models can calculate a range of molecular descriptors that are crucial for predicting a compound's behavior and potential biological activity.
Advanced computational models can facilitate:
Property Prediction: Calculation of electronic states, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and ionization potentials. researchgate.net
Virtual Screening: Docking studies can simulate the interaction of the compound and its virtual derivatives with the binding sites of specific enzymes or receptors, helping to prioritize candidates for synthesis.
De Novo Design: By understanding the structure-property relationships, algorithms can design novel molecules based on the this compound scaffold with optimized characteristics for specific targets.
| Computational Method | Predicted Property | Relevance in Research & Design |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), Dipole Moment | Predicts reactivity, stability, and potential for electronic applications researchgate.net |
| Molecular Docking | Binding affinity and mode at a biological target | Identifies potential protein interactions and guides drug design |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Aids in designing derivatives with enhanced potency or selectivity |
Identification of Unexplored Biological Targets and Pathways (Preclinical Focus)
The aminoacetophenone core is a privileged scaffold found in numerous compounds with significant biological activities. mdpi.comnih.govencyclopedia.pub Derivatives of related structures, such as azaaurones, have been investigated as potential anticancer and antibacterial agents. mdpi.com This suggests that this compound is a promising starting point for preclinical discovery programs aimed at identifying novel biological targets.
Future preclinical research could focus on:
Library Synthesis: Utilizing the compound as a starting block for Diversity-Oriented Synthesis (DOS) to create a library of structurally diverse analogs. nih.gov
Phenotypic Screening: Testing the synthesized library against various cell lines (e.g., cancer, bacterial) to identify compounds that elicit a desired biological response.
Target Deconvolution: For compounds that show promising activity, subsequent studies would focus on identifying the specific molecular targets and pathways they modulate. The functional groups of the parent compound, such as the amino and methoxy (B1213986) groups, can enhance interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions, respectively.
Integration of the Compound into Chemical Biology Tool Development
Chemical probes are essential tools for dissecting complex biological processes within the native cellular environment. mskcc.org The structure of this compound is well-suited for development into such probes. The primary amino group serves as a chemical handle for modification, allowing for the attachment of various functional moieties without drastically altering the core scaffold.
Potential applications in chemical biology include:
Affinity-Based Probes: The amino group can be acylated to attach biotin for use in pull-down assays to identify protein binding partners.
Fluorescent Probes: Conjugation of a fluorophore to the amino group would enable the visualization of the compound's subcellular localization and interaction with targets using microscopy techniques.
Photoaffinity Probes: Introduction of a photoreactive group could allow for covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification. nih.gov
Potential for Applications in Materials Science (e.g., Organic Electronics, Sensors)
The field of materials science may also benefit from the unique electronic characteristics of this compound. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing acetyl group can create a polarized molecular-electronic structure. researchgate.net Such properties are highly desirable in the design of organic functional materials.
Emerging applications in this area could include:
Organic Electronics: The inherent charge-transfer characteristics of the molecule could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). The study of substituted acetophenones has contributed to the understanding of electronic properties relevant to this field. researchgate.net
Chemical Sensors: Derivatives of the compound could be designed to exhibit changes in their optical or electronic properties (e.g., color or fluorescence) upon binding to specific analytes, forming the basis of novel chemical sensors.
Dye Synthesis: Its aromatic nature and functional groups make it a candidate for use as a precursor in the synthesis of specialty dyes and pigments.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(6-Amino-2,3-dimethoxyphenyl)ethan-1-one, and how do solvent choices influence yield?
- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of aromatic precursors. Key parameters include:
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation .
- Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/methanol improve nucleophilic substitution rates for methoxy/amino group introduction .
- pH Control: Use buffered conditions (pH 6–7) during amination steps to avoid decomposition of sensitive intermediates .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer: Combine chromatographic and spectroscopic techniques:
- HPLC: Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorption at 254 nm for amine and ketone moieties .
- NMR: Verify substitution patterns via NMR (e.g., singlet for acetophenone methyl at δ 2.5 ppm, aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry: Compare experimental m/z with theoretical molecular weight (CHNO: 195.09 g/mol) using ESI-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer:
- Crystallography: Use SHELXL for single-crystal X-ray refinement to resolve ambiguities in NMR/IR assignments. For example, SHELXL can confirm dihedral angles between methoxy/amino groups and the aromatic plane .
- HSQC/HMBC: Employ 2D NMR to correlate - couplings, distinguishing between regioisomers (e.g., para vs. ortho substitution artifacts) .
- Cross-Validation: Compare experimental IR carbonyl stretches (1680–1720 cm) with DFT-calculated vibrational spectra .
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 or kinases. Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp/Glu) .
- QSAR Models: Train models on analogs (e.g., 1-(2-Amino-4,5-dimethylphenyl)ethanone) to predict bioavailability and toxicity. Prioritize descriptors like logP (optimal ~2.1) and polar surface area (<90 Ų) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly for targets like β-adrenergic receptors .
Q. What challenges arise in crystallizing this compound, and how can SHELX programs address them?
- Methodological Answer:
- Crystallization Issues: The compound’s flexibility and polar groups may lead to poor crystal growth. Optimize by:
- Solvent Screening: Use vapor diffusion with ethanol/water (9:1) to reduce solubility .
- SHELXL Refinement: Apply TWIN/BASF commands to model twinning or disorder in the aromatic ring .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weak diffraction patterns .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Methodological Answer:
- Standardization: Pre-treat compound batches with activated charcoal to adsorb impurities (e.g., residual solvents) .
- Dose-Response Curves: Use Hill slope analysis to quantify EC shifts; significant deviations (>2σ) indicate impurities .
- Negative Controls: Include structurally related but inactive analogs (e.g., 1-(4-Methoxyphenyl)ethanone) to confirm specificity .
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Methodological Answer:
- Microsomal Assays: Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition: Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- Data Normalization: Express results as intrinsic clearance (CL) using the well-stirred model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
